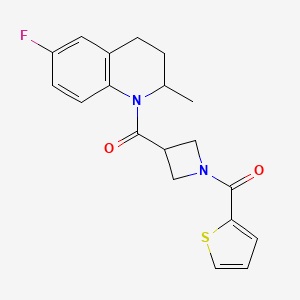![molecular formula C18H22N4 B2845293 N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-81-1](/img/structure/B2845293.png)
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that belongs to a family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of such compounds is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthetic strategies and approaches to these derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with the formation of new heterocyclic derivatives . These reactions often involve the linkage of the pyrazolo[1,5-a]pyrimidine core with other functional groups or moieties .Scientific Research Applications
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogues of N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been identified as a class of compounds exhibiting affinity to A1 adenosine receptors. This finding is significant in the context of neurological and cardiovascular research, as A1 adenosine receptors play crucial roles in these systems. For instance, a study found that the 3-chlorophenyl group showed high activity in the N1-position, and the butyl group, similar to that in the compound , produced significant activity in the N5-position (Harden, Quinn, & Scammells, 1991).
Antibacterial and Insecticidal Potential
The pyrazolo[1,5-a]pyrimidine framework has been explored for its potential in creating substances with antibacterial and insecticidal properties. A study synthesized pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential, highlighting the versatility of this chemical structure in developing novel bioactive compounds (Deohate & Palaspagar, 2020).
Antifungal, Antitumor, and Antibacterial Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their antifungal, antitumor, and antibacterial pharmacophore sites. The structural and biological activity correlation in such compounds can aid in the development of new therapeutic agents for treating various diseases (Titi et al., 2020).
Mechanism of Action
Future Directions
The future directions in the research of these compounds involve the design and synthesis of new derivatives with enhanced biological activities . For instance, there is ongoing research to develop novel CDK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold . These compounds are being tested for their in-vitro anticancer activity against various cancer cell lines .
properties
IUPAC Name |
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-4-5-10-19-17-11-14(3)21-18-16(12-20-22(17)18)15-8-6-13(2)7-9-15/h6-9,11-12,19H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLJEAZYSWZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

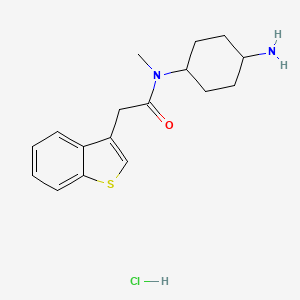
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)
![Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2845215.png)
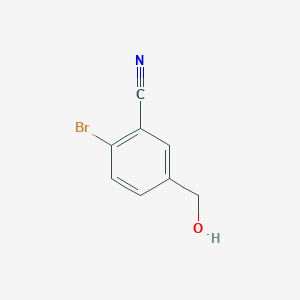

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)
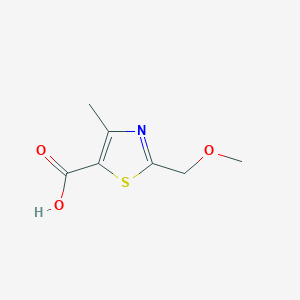
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)
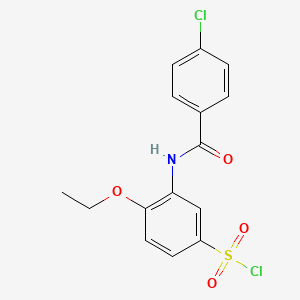
![6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2845231.png)
